molecular formula C11H14ClNO2 B1440268 1-(4-acetyl-3-ethyl-5-methyl-1H-pyrrol-2-yl)-2-chloroethan-1-one CAS No. 1211362-38-7

1-(4-acetyl-3-ethyl-5-methyl-1H-pyrrol-2-yl)-2-chloroethan-1-one

Cat. No. B1440268
CAS RN: 1211362-38-7
M. Wt: 227.69 g/mol
InChI Key: UTWJOFFJBWRUNA-UHFFFAOYSA-N
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Description

1-(4-acetyl-3-ethyl-5-methyl-1H-pyrrol-2-yl)-2-chloroethan-1-one, also known as Acetyl-3-ethyl-5-methyl-pyrrole-2-chloroethanone (AEMPC), is a small molecule with a wide range of applications in both the chemical and biological sciences. It is a heterocyclic compound with an aromatic ring with a nitrogen atom in the center. AEMPC is a common reagent in chemical synthesis and has been used in a number of different research applications.

Scientific Research Applications

Synthesis of Highly Functionalized Pyrrolidines

The synthesis of highly functionalized pyrrolidines through novel tandem multi-component reactions has been explored. Such synthetic pathways involve the reaction of ethyl 4-chloroacetoacetate with aromatic aldehydes and ammonium acetate, leading to the stereoselective formation of complex pyrrolidine derivatives. This approach highlights the utility of similar compounds in constructing structurally diverse pyrrolidines with potential biological activity (Devi & Perumal, 2006).

Bromination Reactions

Research on the bromination of pyrrole derivatives has demonstrated the regiospecific formation of brominated products. These reactions, utilizing copper-(II) bromide and N-bromosuccinimide, underscore the synthetic versatility of pyrrole compounds in obtaining regioselective modifications, which can be foundational for further chemical transformations and the development of pharmaceutical agents (Massa, Santo, & Artico, 1989).

Synthesis of Pyrazoles

The reaction of pyrrole derivatives with hydrazines in various solvents has been studied for the selective formation of pyrazoles. This research is indicative of the role pyrrole derivatives play in synthesizing nitrogen-rich heterocycles, which are important in medicinal chemistry for their wide range of biological activities (Mikhed’kina et al., 2009).

Application in Flavor and Fragrance Chemistry

N-substituted pyrrolyl chalcones have been synthesized and evaluated for their odor characteristics and biological activity. Such compounds, derived from acetylpyrroles, illustrate the broader applicability of pyrrole derivatives in creating new flavor and fragrance molecules with potential antimicrobial properties (Hu et al., 2022).

properties

IUPAC Name

1-(4-acetyl-3-ethyl-5-methyl-1H-pyrrol-2-yl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-4-8-10(7(3)14)6(2)13-11(8)9(15)5-12/h13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWJOFFJBWRUNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=C1C(=O)C)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-acetyl-3-ethyl-5-methyl-1H-pyrrol-2-yl)-2-chloroethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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